molecular formula C9H13NO2 B8653036 4-(3-Pyridyl)-1,2-butanediol

4-(3-Pyridyl)-1,2-butanediol

Cat. No. B8653036
M. Wt: 167.20 g/mol
InChI Key: YLYBMCORGKBUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06388086B1

Procedure details

Under argon gas, a solution of diisopropylamine (5.57 g, 55 mmol) in tetrahydrofuran (5 mL) was added dropwise to n-butyllithium (1.53 M in hexane, 31.8 mL, 50 mmol) at 5° C. and the mixture was stirred for 30 minutes. To this was further added a solution of 3-methylpyridine (5.588 g, 30 mmol) in tetrahydrofuran (5 mL) dropwise at 5° C., and the mixture was stirred for 30 minutes. Then, N,N-dimethylaniline (3.64 g, 30 mmol) was added and the mixture was further stirred at 5° C. for 30 minutes. To this was added a solution of glycidol (1.480 g, 20 mmol) in tetrahydrofuran (5 mL) at 5° C., and the reaction was carried out for 2 hours. This reaction mixture was diluted with 30 mL of water for hydrolysis and concentrated under reduced pressure. The residue was extracted with ethyl acetate twice (200 mL each). The organic layers were combined and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residual oil was purified by silica gel column chromatography (Merck's Kieselgel 60, MeOH/ethyl acetate=1/9) to give 2.505 g (isolation yield; 75%) of 4-(3-pyridyl)-1,2-butanediol (yellow oil).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.588 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.64 g
Type
reactant
Reaction Step Three
Quantity
1.48 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.CN(C)C1C=CC=CC=1.[CH2:29]1[O:31][CH:30]1[CH2:32][OH:33]>O1CCCC1.O>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH2:13][CH2:29][CH:30]([OH:31])[CH2:32][OH:33])[CH:15]=1

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
31.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.588 g
Type
reactant
Smiles
CC=1C=NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.64 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Four
Name
Quantity
1.48 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred at 5° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
the reaction was carried out for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate twice (200 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil was purified by silica gel column chromatography (Merck's Kieselgel 60, MeOH/ethyl acetate=1/9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.505 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.